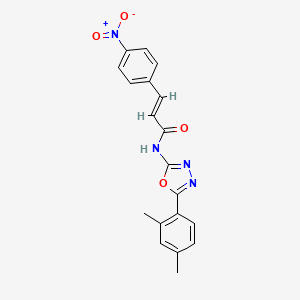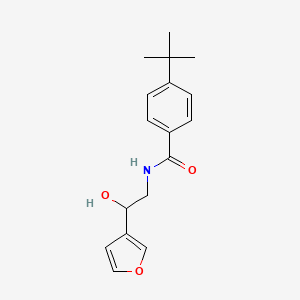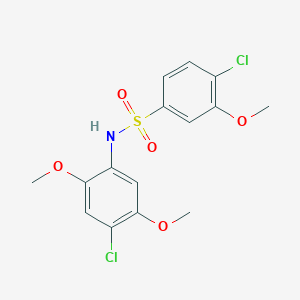![molecular formula C15H22N2O2S2 B2857051 N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide CAS No. 2380173-75-9](/img/structure/B2857051.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide, also known as MTC, is a chemical compound that has been widely studied for its potential applications in scientific research. MTC is a thiophene-based compound that has been synthesized through various methods, and its mechanism of action has been investigated in detail.
作用机制
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide involves the inhibition of various enzymes and pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. This compound also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In addition, this compound has been shown to induce apoptosis by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit specific enzymes and pathways. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide, including the investigation of its potential in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the molecular mechanisms of this compound's actions, particularly in the context of protein-protein interactions. The development of more efficient and cost-effective methods for the synthesis of this compound may also facilitate its use in scientific research. Finally, the investigation of this compound's potential toxicity and side effects in vivo is needed to determine its safety for use in humans.
合成方法
N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide can be synthesized through various methods, including the reaction of thiophene-3-carboxylic acid with 4-(chloromethyl)morpholine in the presence of a base. Other methods involve the reaction of thiophene-3-carboxylic acid with 4-(hydroxymethyl)morpholine, followed by the reaction with thionyl chloride and morpholine. The synthesis of this compound can also be achieved through the reaction of thiophene-3-carboxylic acid with 4-(methylthio)morpholine in the presence of a base. These methods have been optimized to ensure high yields and purity of this compound.
科学研究应用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been investigated for its potential in treating other diseases, such as Alzheimer's disease and diabetes. This compound has also been used as a tool in molecular biology research, particularly in the study of protein-protein interactions.
属性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-1-8-21-11-13)16-12-15(2-9-20-10-3-15)17-4-6-19-7-5-17/h1,8,11H,2-7,9-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMRSNDTGNLYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2856970.png)
![(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2856971.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2856974.png)



![3,4-dichloro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2856978.png)

![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)
![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2856986.png)
![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)